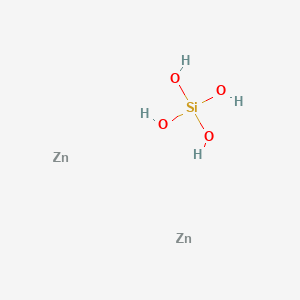
(Diethylphosphoryl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diethylphosphoryl)acetonitrile, also known as DEPAN, is an organophosphorus compound that has gained attention in the scientific community due to its unique properties and potential applications. DEPAN is a colorless liquid that is soluble in organic solvents and has a boiling point of 185°C.
Aplicaciones Científicas De Investigación
(Diethylphosphoryl)acetonitrile has been used in various scientific research applications due to its unique properties. It is commonly used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. (Diethylphosphoryl)acetonitrile can also be used as a precursor in the synthesis of phosphonate-based polymers and materials.
Mecanismo De Acción
(Diethylphosphoryl)acetonitrile is an organophosphorus compound that acts as a cholinesterase inhibitor. It binds irreversibly to the active site of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and ultimately leading to neuromuscular paralysis.
Efectos Bioquímicos Y Fisiológicos
(Diethylphosphoryl)acetonitrile has been shown to have significant biochemical and physiological effects. In animal studies, (Diethylphosphoryl)acetonitrile exposure has been linked to inhibition of cholinesterase activity, oxidative stress, and neuroinflammation. It has also been shown to induce DNA damage and cell death in human cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Diethylphosphoryl)acetonitrile has several advantages for use in lab experiments. It is a stable and readily available reagent that can be easily synthesized. It is also highly reactive and can be used in a variety of reactions. However, (Diethylphosphoryl)acetonitrile is highly toxic and requires careful handling and disposal. It can also be difficult to purify and may require specialized equipment.
Direcciones Futuras
There are several future directions for research on (Diethylphosphoryl)acetonitrile. One area of interest is the development of (Diethylphosphoryl)acetonitrile-based materials and polymers for use in various applications. Another area of research is the exploration of (Diethylphosphoryl)acetonitrile as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Further studies are also needed to determine the long-term effects of (Diethylphosphoryl)acetonitrile exposure on human health and the environment.
Conclusion
(Diethylphosphoryl)acetonitrile is a unique organophosphorus compound that has gained attention in the scientific community due to its potential applications. It is commonly used as a reagent in the synthesis of organic compounds and can also be used as a precursor in the synthesis of materials. (Diethylphosphoryl)acetonitrile acts as a cholinesterase inhibitor and has significant biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has limitations and requires careful handling. Future research on (Diethylphosphoryl)acetonitrile could lead to the development of new materials and therapeutic agents.
Métodos De Síntesis
(Diethylphosphoryl)acetonitrile can be synthesized through the reaction of diethylphosphoryl chloride with acetonitrile. The reaction takes place under reflux in the presence of a catalyst such as triethylamine. The resulting product is then purified through distillation and recrystallization methods to obtain pure (Diethylphosphoryl)acetonitrile.
Propiedades
Número CAS |
13298-29-8 |
|---|---|
Nombre del producto |
(Diethylphosphoryl)acetonitrile |
Fórmula molecular |
C6H12NOP |
Peso molecular |
145.14 g/mol |
Nombre IUPAC |
2-diethylphosphorylacetonitrile |
InChI |
InChI=1S/C6H12NOP/c1-3-9(8,4-2)6-5-7/h3-4,6H2,1-2H3 |
Clave InChI |
LBBBOPDONYALJU-UHFFFAOYSA-N |
SMILES |
CCP(=O)(CC)CC#N |
SMILES canónico |
CCP(=O)(CC)CC#N |
Sinónimos |
(Diethyl-phosphinoyl)-acetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)


